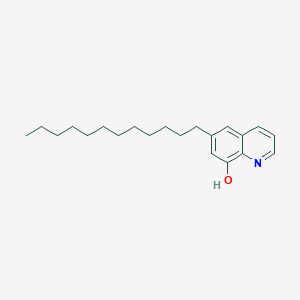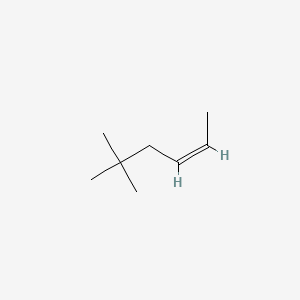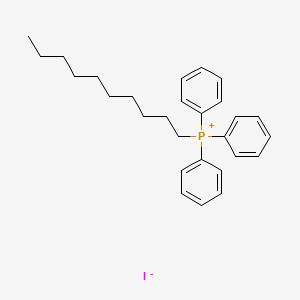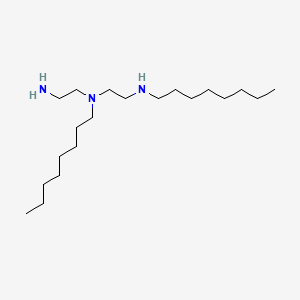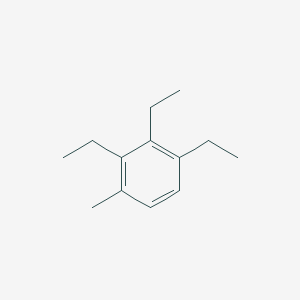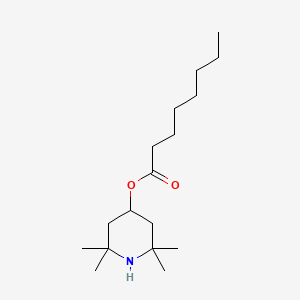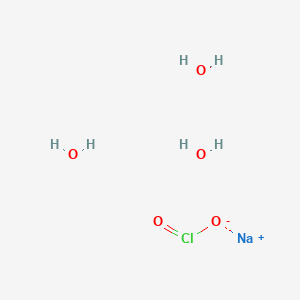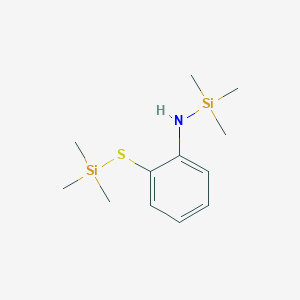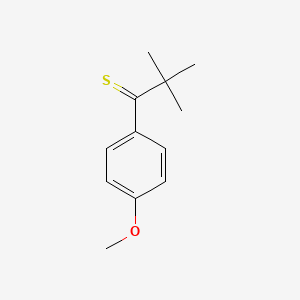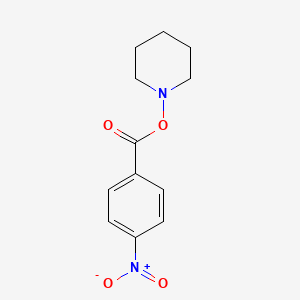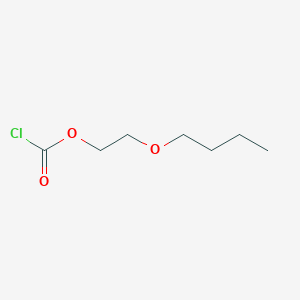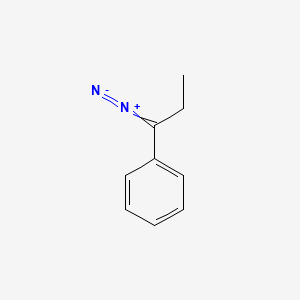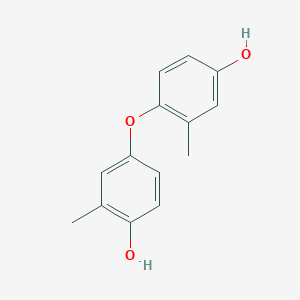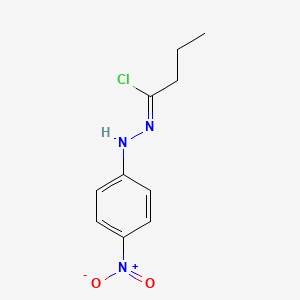
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides. This compound is characterized by the presence of a nitrophenyl group attached to a butanehydrazonoyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride typically involves the reaction of 4-nitroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH₃) or primary amines in anhydrous ethanol.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Hydrazones with various substituents depending on the nucleophile used.
科学的研究の応用
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazones and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride involves its interaction with nucleophilic sites on target molecules. The nitrophenyl group can participate in electron transfer reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic substitution. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- (1Z)-N-(4-nitrophenyl)ethanehydrazonoyl chloride
- (1Z)-N-(4-nitrophenyl)propanehydrazonoyl chloride
- (1Z)-N-(4-nitrophenyl)pentanehydrazonoyl chloride
Uniqueness
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride is unique due to its specific chain length and the presence of a nitrophenyl group, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
特性
CAS番号 |
39209-28-4 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC名 |
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-3-10(11)13-12-8-4-6-9(7-5-8)14(15)16/h4-7,12H,2-3H2,1H3/b13-10- |
InChIキー |
WLDJRDGXKZWJLL-RAXLEYEMSA-N |
異性体SMILES |
CCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
正規SMILES |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


